3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Description

Chemical Identity and Nomenclature

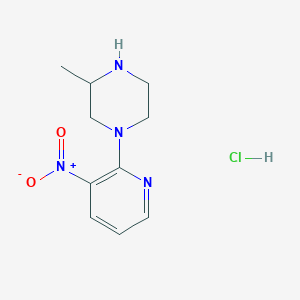

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a heterocyclic organic compound with the molecular formula $$ \text{C}{10}\text{H}{15}\text{ClN}4\text{O}2 $$ and a molecular weight of 258.71 g/mol. Its systematic IUPAC name reflects its structural features:

- 3-Methyl : A methyl group substituent at the third position of the piperazine ring.

- 3-Nitropyridin-2-yl : A pyridine ring substituted with a nitro group at the third position, linked to the piperazine via the second position.

- Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.

The SMILES notation for this compound is $$ \text{O=N+[O-].[H]Cl} $$, which encodes the connectivity of the nitropyridine, piperazine, and methyl groups. Its CAS registry number, 1171552-34-3, serves as a unique identifier in chemical databases.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{15}\text{ClN}4\text{O}2 $$ | |

| Molecular Weight | 258.71 g/mol | |

| CAS Number | 1171552-34-3 | |

| SMILES | $$ \text{O=N+[O-].[H]Cl} $$ |

Historical Development in Heterocyclic Chemistry

The synthesis of nitropyridinylpiperazine derivatives emerged as a focal point in medicinal chemistry during the early 21st century, driven by their potential as intermediates for kinase inhibitors and neurotransmitter analogs. This compound was first reported in patent literature circa 2010 as part of efforts to optimize piperazine-based scaffolds for improved solubility and bioactivity.

Key advancements in its synthesis include:

- Nucleophilic Aromatic Substitution (SNAr) : Reacting 2-chloro-3-nitropyridine with $$ N $$-methylpiperazine in polar aprotic solvents (e.g., acetonitrile) under reflux conditions.

- Salt Formation : Isolation of the hydrochloride salt to enhance stability and crystallinity.

This compound’s development parallels broader trends in heterocyclic chemistry, where nitro groups are introduced to modulate electronic properties and direct subsequent functionalization (e.g., reduction to amines).

Position Within Nitropyridinylpiperazine Derivatives

This compound belongs to a class of nitropyridinylpiperazines characterized by a pyridine core fused to a piperazine ring. Its structural distinctions include:

- Methyl Substitution : The methyl group at the piperazine’s third position sterically hinders rotational freedom, potentially influencing receptor binding.

- Nitro Group Placement : The meta-nitro group on the pyridine ring enhances electrophilicity, enabling reactions such as catalytic hydrogenation or cross-coupling.

Table 2: Comparison with related derivatives

This derivative’s unique substitution pattern makes it a versatile intermediate for synthesizing analogs with tailored electronic and steric profiles. For example, the nitro group can be reduced to an amine for further derivatization, while the methyl group may improve metabolic stability in drug candidates.

Properties

IUPAC Name |

3-methyl-1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10;/h2-4,8,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAFYEACRZEIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN4O2

- Molecular Weight : 258.70 g/mol

- CAS Number : 1185306-94-8

- Structure : The compound features a piperazine ring substituted with a 3-nitropyridine moiety, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors in the central nervous system (CNS). Key mechanisms include:

- Urease Inhibition : The compound has been identified as a potent inhibitor of urease, an enzyme involved in the hydrolysis of urea. This inhibition is significant in treating gastric disorders where urease activity contributes to pathophysiology.

-

Neurotransmitter Receptor Modulation : Research indicates that this compound interacts with various neurotransmitter receptors, including:

- Dopamine Receptors (D2L/D3) : It may act as an antagonist or agonist, influencing dopamine pathways crucial for mood regulation.

- Serotonin Receptors (5-HT1A) : Its modulation of serotonin receptors suggests potential applications in treating anxiety and depression.

Biological Activity Overview

The compound exhibits several notable biological activities:

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that this compound modulates neurotransmitter systems effectively, indicating its potential as an antidepressant agent. Functional assays revealed significant activity on both dopamine and serotonin receptors, suggesting therapeutic relevance in psychiatric disorders.

-

Antimicrobial Activity :

- Initial investigations highlighted the compound's potential antimicrobial properties. In vitro tests indicated activity against certain bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.

- Cytotoxicity Against Cancer Cells :

Scientific Research Applications

Urease Inhibition

One of the primary applications of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is its role as a potent inhibitor of urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to gastric disorders. Inhibition of this enzyme may provide therapeutic benefits in conditions associated with excessive urease activity, such as:

- Gastric ulcers

- Chronic gastritis

Research indicates that the compound exhibits significant inhibitory activity against urease, with IC50 values ranging from 2.0 μM to 14.12 μM, suggesting its potential for development as a therapeutic agent in gastrointestinal diseases .

Neurotransmitter Receptor Modulation

The compound also interacts with various neurotransmitter receptors in the central nervous system, which opens avenues for psychiatric and neurological applications:

- Dopamine Receptors (D2L/D3) : It may act as an antagonist or agonist, influencing dopamine pathways crucial for mood regulation.

- Serotonin Receptors (5-HT1A) : Its modulation of serotonin receptors suggests potential applications in treating anxiety and depression.

Study on Urease Inhibition

A study evaluated the inhibitory potential of several derivatives of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine against jack bean urease. The results demonstrated that derivatives showed good inhibitory activities, with some compounds exhibiting better biocompatibility for potential therapeutic use .

Neuropharmacological Research

In another investigation, the compound's effects on neurotransmitter systems were assessed through in vivo models. Results indicated that it could modulate dopamine and serotonin pathways effectively, suggesting its utility in managing mood disorders and anxiety-related conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Urease Inhibition | Potential treatment for gastric disorders due to its strong inhibitory activity on urease. |

| Neurotransmitter Modulation | Interaction with dopamine and serotonin receptors suggests applications in mood regulation and anxiety treatment. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues differ in substituent positions, counterion types, or aromatic ring modifications. Key examples include:

Key Observations :

- Methyl Group Role : The 3-methyl piperazine substituent may improve metabolic stability compared to unmethylated analogues like 1-(3-nitropyridin-2-yl)piperazine .

Physicochemical Properties

- Thermal Stability: Piperazine hydrochloride salts exhibit varying thermal stability. For example, piperazine hydrochloride shows 5.08% mass loss (25–140°C), while dihydrochloride salts lose 13.90% (25–190°C) due to water/solvent release . The target compound’s hydrochloride form likely aligns with monohydrochloride stability.

- NMR Shifts : Piperazine protons in hydrochloride salts are deshielded (e.g., δ 3.11 for piperazine HCl vs. δ 2.74 for free base) . The nitro group in the target compound may further deshield adjacent pyridine protons.

Data Tables

Table 1: Thermal Stability of Piperazine Salts

| Compound | Mass Loss (%) | Temperature Range (°C) | Cause of Loss |

|---|---|---|---|

| Piperazine hydrochloride | 5.08 | 25–140 | Solvent evaporation |

| Piperazine dihydrochloride | 13.90 | 25–190 | Water release |

| Target compound (predicted) | ~5–8 | 25–150 | Solvent/water |

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chloro-3-methyl-5-nitropyridine

A patented method describes the preparation starting from 2-chloro-3-methyl-5-nitropyridine reacting with 1-methyl-3-phenylpiperazine under catalytic conditions at elevated temperatures (100–180 °C) to yield 4-methyl-1-(3-methyl-5-nitropyridin-2-yl)-2-phenylpiperazine, an intermediate structurally related to the target compound. Although this exact intermediate differs by the phenyl substitution, the methodology is adaptable for synthesizing 3-methyl-1-(3-nitropyridin-2-yl)piperazine by replacing the piperazine derivative accordingly.

-

- Catalyst: unspecified in detail, but palladium carbon or similar hydrogenation catalysts are mentioned for reduction steps.

- Solvent: Isopropanol or alternatives such as methanol, ethanol, or n-butanol.

- Temperature: 100–180 °C for substitution; 60 °C under 0.5 MPa for hydrogenation.

- Hydrogenation step to reduce nitro groups when necessary.

-

- Yields up to 88.5% for intermediates.

- Final impurity K (a related compound) obtained with 74.8% yield and 95% purity after diazotization and reduction steps.

The process involves aromatic nucleophilic substitution facilitated by the electron-withdrawing nitro group, followed by reduction and diazotization to achieve high purity products.

Direct SNAr Reaction with Piperazine

Another study reports the reaction of 2-chloro-3-nitropyridine with excess piperazine in acetonitrile under reflux for 12 hours, producing the pyridinylpiperazine derivative in 65% yield. This method highlights the nucleophilic aromatic substitution at the 2-position of the nitropyridine ring by the nucleophilic nitrogen of piperazine.

- Reaction Conditions:

- Solvent: Acetonitrile.

- Temperature: Reflux (~80 °C).

- Time: 12 hours.

- Molar ratio: Excess piperazine to ensure complete substitution.

This approach is straightforward and efficient for preparing 1-(3-nitropyridin-2-yl)piperazine derivatives, including methyl-substituted analogs by using appropriately substituted piperazines.

Alternative Substitutions on Piperazine Ring

Research involving substituted piperazines such as 1-(4-methoxybenzyl)-4-(5-nitropyridin-2-yl)piperazine demonstrates the versatility of nucleophilic substitution reactions on nitropyridine rings with various piperazine derivatives. These reactions typically use potassium carbonate as a base in THF solvent at 80 °C for 4 hours, followed by isolation of the product by precipitation and recrystallization.

| Parameter | Typical Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium carbonate (K2CO3) |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Isolation | Precipitation, washing, recrystallization |

- Yields: High yields reported (up to 96–98%) for similar piperazine-nitropyridine compounds.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The electron-withdrawing nitro group at the 3-position of the pyridine ring significantly enhances the electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution by piperazine nitrogen atoms.

- Reaction solvents such as acetonitrile, THF, and isopropanol are commonly used, with bases like potassium carbonate or aqueous NaOH to promote substitution.

- Temperature control is critical, with reactions typically performed between room temperature and reflux conditions (80–180 °C) depending on the method.

- Post-reaction workup often involves acid-base extraction, recrystallization, and conversion to hydrochloride salts to achieve high purity and stable solid forms.

- Hydrogenation or reduction steps may be necessary to convert nitro groups to amines or other functionalities depending on the target derivative.

- The reported yields range from 65% to over 90% , depending on the specific method and purification steps.

Q & A

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or altering the piperazine methyl group). Use parallel synthesis (e.g., combinatorial libraries via Ugi reaction) and screen for receptor binding affinity. Statistical analysis (e.g., Hansch analysis) correlates logP, molar refractivity, and steric parameters with activity. Co-crystallization with target proteins (X-ray diffraction) reveals key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.